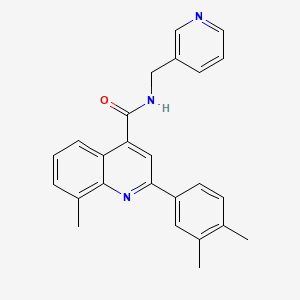
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, including Friedländer synthesis, which is utilized for preparing carboxamides with significant cytotoxicity (Chen et al., 2000). Another method involves cyclocondensation reactions leading to regioselective synthesis of quinoline derivatives (Orlov & Sidorenko, 2012).
Molecular Structure Analysis
The molecular structure and supramolecular assemblies of similar quinoline derivatives have been explored, revealing interactions like hydrogen bonding and pi-pi stacking which contribute to their solid-state arrangements (Portilla et al., 2005). These interactions are crucial for understanding the chemical behavior and potential bioactivity of such compounds.
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives include cyclocondensation and domino reactions that yield heterocyclic compounds with potential antioxidant, anticancer, and fluorescent properties (Sheikhi-Mohammareh et al., 2023). Such reactions underscore the versatility and reactivity of quinoline-based compounds in synthesizing bioactive molecules.
Physical Properties Analysis
The synthesis and characterization of similar compounds, like pyrazolo[3,4-b]quinolines, involve elucidating their physical properties through spectral and analytical methods, which are crucial for confirming their molecular structure and potential applications (Ghotekar et al., 2010).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are often explored through their biological activities, including antimicrobial, antioxidant, and cytotoxic effects. For instance, some quinoline derivatives have demonstrated potent cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003).
Applications De Recherche Scientifique
Chemistry and Synthesis
- The compound's chemistry is closely related to the study of 1,4-diazaphenothiazine, with research exploring the synthesis and reactions of similar compounds, providing insights into its structural and chemical properties (Carter & Chesseman, 1977).
Cytotoxicity and Antitumor Properties
- Substituted indeno[1,2-b]quinoline-6-carboxamides, [1]benzothieno[3,2-b]quinoline-4-carboxamides, and 10H-quindoline-4-carboxamides were synthesized and evaluated for their cytotoxicity in various cell lines. Small lipophilic substituents in the non-carboxamide ring significantly increased cytotoxic potency, suggesting potential antitumor applications (Chen et al., 2000).
- A study on carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic properties against murine and human leukemia cell lines, indicating potential use in cancer treatment (Deady et al., 2003).
Pharmacological Assessment
- Pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives were synthesized and assessed pharmacologically. The study found that these compounds are inhibitors of Electrophorus electricus acetylcholinesterase, with potential implications for neurological disorders (Silva et al., 2011).
Antimicrobial Activity
- The synthesis and in vitro antimicrobial screening of some novel series of compounds integrated with quinoline, pyrazole, and benzofuran moieties were examined, highlighting potential applications in combating bacterial infections (Idrees et al., 2020).
Optical Applications
- A study on the design, fabrication, and optical characterizations of pyrimidine fused quinolone carboxylate moiety for photodiode applications demonstrated unique optical behaviors, suggesting its use in organic photodiodes (Elkanzi et al., 2020).
Propriétés
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-ethylpyrazol-4-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5OS/c1-3-30-14-16(13-27-30)22-11-19(17-6-4-5-7-21(17)28-22)24(31)29-25-20(12-26)18-9-8-15(2)10-23(18)32-25/h4-7,11,13-15H,3,8-10H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGHOXLBRYRLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CC(CC5)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)
![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)
![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)
![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4584896.png)
![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)
![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)
![N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)